

basic chemical and physical properties of 2-Oxoglutaric Acid for research

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Compound of Interest

Compound Name: 2-Oxoglutaric Acid

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2-Oxoglutaric Acid: A Core Technical Guide for Researchers

An In-depth Examination of the Chemical, Physical, and Biological Properties of a Key Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **2-Oxoglutaric Acid**, also known as α -Ketoglutaric Acid. It details its central role in critical signaling pathways and presents methodologies for key experimental procedures relevant to research and drug development.

Core Chemical and Physical Properties

2-Oxoglutaric Acid is a key intermediate in the Krebs cycle and a crucial molecule at the intersection of carbon and nitrogen metabolism.[1][2] Its dicarboxylic acid structure, featuring a ketone group at the alpha position, dictates its chemical reactivity and biological functions.

General and Physical Properties



Property	Value	Source
IUPAC Name	2-oxopentanedioic acid	[3]
Synonyms	α-Ketoglutaric acid, alpha- Ketoglutaric acid, 2- Ketoglutaric acid	[3]
Molecular Formula	C5H6O5	[3]
Molecular Weight	146.10 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	113-116 °C	_
Boiling Point	320.7 °C at 760 mmHg	_
Density	1.54 g/cm ³	_
рКа	2.47 (at 25 °C)	_

Solubility and Stability

Property	Value
Solubility in Water	100 g/L at 20 °C
Solubility in Organic Solvents	Soluble in alcohol and acetone; sparingly soluble in ether.
Storage Temperature	2-8 °C
Stability	Stable under recommended storage conditions. Avoid strong oxidizing agents.

Signaling Pathways and Biological Roles

2-Oxoglutaric Acid is a central metabolite that plays a pivotal role in cellular energy production, amino acid metabolism, and as a critical co-substrate for a large family of



dioxygenase enzymes.

Krebs Cycle (Citric Acid Cycle)

As a key intermediate in the Krebs cycle, **2-Oxoglutaric Acid** is formed from isocitrate and is subsequently converted to succinyl-CoA. This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.

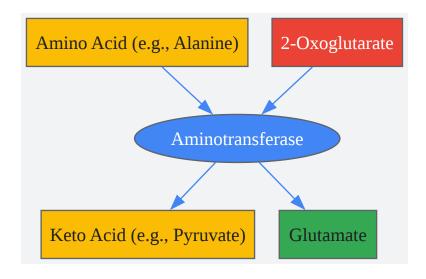


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Figure 1: The Krebs Cycle

Amino Acid Metabolism

2-Oxoglutaric Acid serves as a primary nitrogen acceptor in the cell, linking amino acid metabolism with the Krebs cycle. Through transamination reactions, it can be converted to the amino acid glutamate, and vice versa. This process is fundamental for the synthesis and degradation of amino acids.



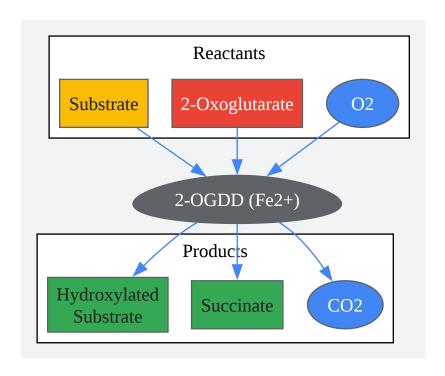
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Figure 2: Transamination Reaction

2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

2-Oxoglutaric Acid is an essential co-substrate for a large superfamily of non-heme iron-containing enzymes known as 2-oxoglutarate-dependent dioxygenases. These enzymes are involved in a wide range of biological processes, including collagen synthesis, fatty acid metabolism, oxygen sensing, and epigenetics (e.g., histone and DNA demethylation). The general mechanism involves the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂, coupled with the hydroxylation of a primary substrate.



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Figure 3: 2-OGDD Catalytic Cycle

Experimental Protocols

Accurate quantification and analysis of **2-Oxoglutaric Acid** are critical for research in metabolism, signaling, and drug development. Below are overviews of common experimental methodologies.

Quantification by High-Performance Liquid Chromatography (HPLC)

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HPLC is a widely used technique for the separation and quantification of organic acids, including **2-Oxoglutaric Acid**, from biological samples.

Methodology Overview:

- Sample Preparation:
 - Biological samples (e.g., plasma, tissue homogenates, cell lysates) are deproteinized, typically using an acid like perchloric acid or a solvent like acetonitrile.
 - The supernatant is collected after centrifugation.
 - For some applications, derivatization of the keto acid group may be performed to enhance detection. A common derivatizing agent is o-phenylenediamine (OPDA).
- Chromatographic Separation:
 - A C18 reverse-phase column is commonly used.
 - The mobile phase is typically an aqueous buffer (e.g., phosphate or formate buffer) with an organic modifier like methanol or acetonitrile, run in an isocratic or gradient mode.
 - The pH of the mobile phase is crucial for the retention and separation of the acidic analytes.

Detection:

- UV detection is commonly employed, often at a wavelength around 210 nm for underivatized 2-Oxoglutaric Acid.
- If a derivatization agent is used, the detection wavelength is adjusted to the maximum absorbance of the derivative.
- Electrochemical detection can also be used for enhanced sensitivity.
- Quantification:



 Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of 2-Oxoglutaric Acid.



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Figure 4: HPLC Analysis Workflow

2-Oxoglutarate-Dependent Dioxygenase (2-OGDD) Activity Assay

Assessing the activity of 2-OGDDs is crucial for studying their function and for screening potential inhibitors. A common method is a coupled-enzyme spectrophotometric assay.

Methodology Overview:

- Reaction Mixture Preparation:
 - A buffer solution (e.g., Tris-HCl or HEPES) at the optimal pH for the enzyme.
 - The purified 2-OGDD enzyme.
 - The primary substrate for the specific 2-OGDD being assayed.
 - Cofactors: Fe(II) (e.g., ferrous sulfate) and ascorbate.
 - The reaction is initiated by the addition of 2-Oxoglutaric Acid.
- Coupled Enzyme System:
 - The production of succinate, a product of the 2-OGDD reaction, is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
 - The coupling enzymes typically include succinyl-CoA synthetase, pyruvate kinase, and lactate dehydrogenase.

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 The overall reaction results in the conversion of NADH to NAD+, leading to a decrease in absorbance at 340 nm.

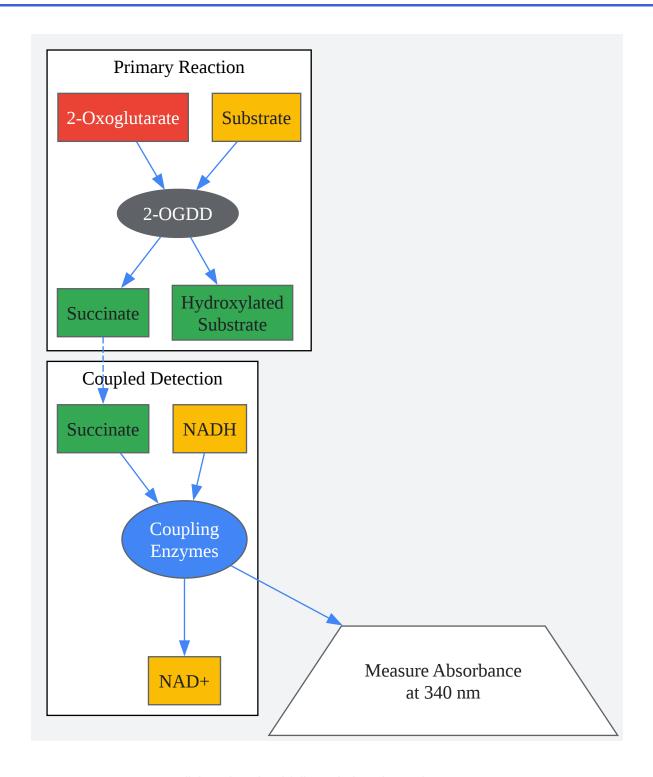
Measurement:

- The rate of decrease in absorbance at 340 nm is measured over time using a spectrophotometer.
- The rate of the reaction is proportional to the activity of the 2-OGDD.

• Data Analysis:

- The enzyme activity is calculated from the rate of NADH consumption using the Beer-Lambert law.
- Kinetic parameters such as Km and Vmax can be determined by varying the concentrations of substrates.





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Figure 5: Coupled 2-OGDD Activity Assay

Conclusion

2-Oxoglutaric Acid is a multifaceted molecule with a central position in cellular metabolism and signaling. Its well-defined chemical and physical properties, coupled with its involvement in



fundamental biological pathways, make it a molecule of significant interest for researchers in basic science and drug development. The experimental methodologies outlined in this guide provide a foundation for the accurate study of this important metabolite and its associated enzymatic activities. A thorough understanding of **2-Oxoglutaric Acid**'s biochemistry is essential for advancing our knowledge of cellular function in both health and disease.

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